6-Aminonicotinaldehyde

Description

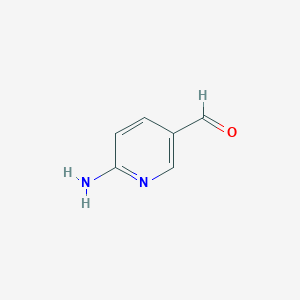

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNPVMQSUPTGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593440 | |

| Record name | 6-Aminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69879-22-7 | |

| Record name | 6-Aminopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Aminonicotinaldehyde: A Versatile Intermediate in Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic organic compound that serves as a crucial and versatile intermediate in a wide array of research and development applications.[1] With the chemical formula C₆H₆N₂O, this compound integrates two highly reactive functional groups—an amino group and an aldehyde group—onto a pyridine ring.[1][2] This unique arrangement allows for a broad spectrum of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and primary research applications of this compound, tailored for professionals in organic synthesis and drug discovery.

Physicochemical and Computed Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in research. The compound is typically a light yellow powder and is stable under controlled conditions, such as under an inert gas at 2–8 ℃.[1][3] However, it is sensitive to oxidation in the air and hydrolysis in acidic or alkaline environments.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69879-22-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₆N₂O | [1][2][3][4] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Appearance | Light yellow powder | [3] |

| Purity | ≥97-98% | [3][4] |

| Melting Point | 161 ℃ | [1] |

| Boiling Point (Predicted) | 309.0 ± 27.0 ℃ | [1] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.78 ± 0.13 | [1] |

| SMILES | C1=CC(=NC=C1C=O)N | [2] |

| InChIKey | BMNPVMQSUPTGFD-UHFFFAOYSA-N | [2] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | [4] |

| LogP | 0.4763 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Core Applications in Research

The dual functionality of this compound underpins its wide reactivity and utility. The amino group readily undergoes condensation with ketones and aldehydes to form Schiff bases, while the aldehyde functionality can participate in reactions like acetal formation or be oxidized to a carboxylic acid.[1] This reactivity makes it a valuable precursor in several research domains.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in drug discovery and development.[1][6] Its structure is a scaffold for building more complex molecules with desired biological activities.

-

Antiviral and Antitumor Agents: The aldehyde group is a reactive center for coupling reactions, enabling the construction of novel antiviral scaffolds.[1] Similarly, the amino group can participate in condensation pathways that are critical for forming heteroaromatic structures found in antitumor drug candidates.[1]

-

Enzyme Inhibitors: this compound is a precursor for novel ribonucleotide reductase inhibitors.[7] Specifically, it is used in the synthesis of α-heterocyclic carboxaldehyde thiosemicarbazone derivatives, a class of compounds known to affect metal-binding sites in enzymes.[7]

-

Specific Drug Intermediates: It is known to be used as an intermediate in the synthesis of "Pomacini" and is related to the synthesis of Abemaciclib, an antineoplastic agent.[3][6]

Synthesis of Fine and Specialty Chemicals

Beyond pharmaceuticals, this compound is a building block for other high-value chemicals. By modifying the pyridine ring with various substituents, researchers can design novel derivatives for specialized applications in:

-

Dyes

-

Pesticides

-

Advanced Materials[1]

Synthesis of this compound

An efficient and reliable synthesis is critical for the utility of any chemical intermediate. Several methods for preparing this compound have been developed. A common and effective route involves the reduction of 2-amino-5-cyanopyridine.

Experimental Protocol: Synthesis from 2-amino-5-cyanopyridine

This procedure details the reduction of 2-amino-5-cyanopyridine to afford this compound.[7]

Materials and Equipment:

-

2-amino-5-cyanopyridine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium sulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-amino-5-cyanopyridine (10 g, 83.95 mmol, 1 eq.) in anhydrous tetrahydrofuran (150 mL) in a round-bottom flask under an inert atmosphere.[7]

-

Cool the solution to 0 °C using an ice bath.[7]

-

Slowly add lithium aluminum hydride (6.37 g, 167.90 mmol, 2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.[7]

-

Stir the reaction mixture continuously at 0 °C for 1.5 hours. Monitor the reaction progress by TLC.[7]

-

Upon completion, carefully quench the reaction by the dropwise addition of saturated sodium sulfate solution at 0 °C, followed by the addition of water (100 mL).[7]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[7]

-

Combine the organic layers, wash with saturated brine (1 x 30 mL), and dry over anhydrous sodium sulfate.[7]

-

Filter the solution and concentrate the filtrate under reduced pressure to afford the target product, 2-amino-5-formylpyridine (this compound).[7]

Results:

-

Yield: 7.50 g (73.16%)[7]

-

Appearance: Yellow oil[7]

-

Analysis (LCMS ESI): m/z [M+H]⁺ = 123 (Calculated for C₆H₆N₂O: 123)[7]

References

- 1. This compound: Key Intermediate in Pharmaceuticals and Materials - Momentum BBS [momentumbbs.com]

- 2. This compound | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 6. 69879-22-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 69879-22-7 [chemicalbook.com]

An In-depth Technical Guide to 6-Aminopyridine-3-carbaldehyde: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-aminopyridine-3-carbaldehyde (CAS No. 69879-22-7), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. While the specific historical details of its initial discovery are not prominently documented, its history is best defined by the development of its synthetic routes. This document details its physicochemical properties, provides a key experimental protocol for its synthesis, summarizes its known spectroscopic data, and explores its applications as a versatile precursor for compounds with significant biological activity, including novel ribonucleotide reductase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and History

6-Aminopyridine-3-carbaldehyde, also known as 6-aminonicotinaldehyde or 2-amino-5-formylpyridine, is a substituted pyridine derivative featuring both an amino and a formyl functional group.[1] These groups provide two reactive sites, making the molecule a highly versatile intermediate for the synthesis of a wide range of more complex heterocyclic systems.

The history of 6-aminopyridine-3-carbaldehyde is not marked by a singular discovery event but rather by its emergence as a useful synthetic intermediate in chemical literature and commercial catalogs. Its significance is derived from the broader class of aminopyridines, which have been extensively studied for decades due to their diverse pharmacological activities.[2][3] The development of reliable synthetic pathways to produce this specific aldehyde has enabled its use in the construction of targeted molecules for pharmaceutical research.

Physicochemical and Computed Properties

The fundamental properties of 6-aminopyridine-3-carbaldehyde are summarized below. Data has been compiled from various chemical databases and suppliers.[4][5][6]

| Property | Value | Reference(s) |

| IUPAC Name | 6-aminopyridine-3-carbaldehyde | [5] |

| Synonyms | This compound, 2-Amino-5-formylpyridine | [5][7] |

| CAS Number | 69879-22-7 | [4][5][6] |

| Molecular Formula | C₆H₆N₂O | [4][5][6] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Light yellow powder | [8] |

| Melting Point | 161°C | [9] |

| Boiling Point | 309.0 ± 27.0 °C at 760 mmHg | [9] |

| Flash Point | 140.6 ± 23.7 °C | [9] |

| Density | 1.3 ± 0.1 g/cm³ | [9] |

| XLogP3-AA | 0 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

| Exact Mass | 122.048012819 Da | [5] |

| Topological Polar Surface Area | 56.0 Ų | [5] |

Synthesis and Experimental Protocols

The synthesis of 6-aminopyridine-3-carbaldehyde can be achieved through several plausible routes, including the formylation of 2-aminopyridine or the oxidation of 2-amino-5-methylpyridine. However, a well-documented and reproducible method involves the reduction of a nitrile.

Key Synthetic Method: Reduction of 2-Amino-5-cyanopyridine

A common and effective laboratory-scale synthesis involves the reduction of the commercially available 2-amino-5-cyanopyridine (also known as 6-aminonicotinonitrile) using a hydride reducing agent.[10] Lithium aluminum hydride (LAH) has been successfully employed for this transformation. Diisobutylaluminium hydride (DIBAL-H) is another reagent known for the partial reduction of nitriles to aldehydes.[11][12]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of 2-amino-5-formylpyridine (6-aminopyridine-3-carbaldehyde).[10]

Reaction Scheme: Starting Material: 2-Amino-5-cyanopyridine Reagent: Lithium Aluminum Hydride (LAH) Product: 2-Amino-5-formylpyridine (6-Aminopyridine-3-carbaldehyde)

Materials:

-

2-Amino-5-cyanopyridine (1.0 eq.)

-

Lithium Aluminum Hydride (LAH) (2.0 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated Sodium Sulfate (Na₂SO₄) solution

-

Ethyl Acetate

-

Water

-

Anhydrous Sodium Sulfate

-

Saturated Brine

Procedure:

-

To a solution of 2-amino-5-cyanopyridine (10 g, 83.95 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (150 mL), slowly add lithium aluminum hydride (6.37 g, 167.90 mmol, 2.0 eq.) at 0 °C under an inert atmosphere.

-

Stir the reaction mixture continuously at 0 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated sodium sulfate solution at 0 °C.

-

Add water (100 mL) to the quenched reaction mixture.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product, 2-amino-5-formylpyridine, is obtained as a yellow oil (7.50 g, 73.16% yield).[10]

Spectroscopic Data

Characterization data is essential for confirming the identity and purity of the synthesized compound. While commercial suppliers confirm its structure using NMR, detailed spectral data is not widely published.[8]

| Data Type | Observed Values | Reference(s) |

| ¹H NMR | Data not available in the searched literature. | - |

| ¹³C NMR | Data not available in the searched literature. | - |

| LCMS (ESI) | m/z [M+H]⁺: 123 (Calculated for C₆H₇N₂O⁺: 123.05) | [10] |

Applications in Research and Drug Development

6-Aminopyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. Its bifunctional nature allows for diverse chemical transformations.

Precursor to Ribonucleotide Reductase Inhibitors

The compound is a known precursor for a class of novel ribonucleotide reductase inhibitors.[10] Specifically, it is used to synthesize α-heterocyclic carboxaldehyde thiosemicarbazones, which are known to target the metal-binding site of this critical enzyme involved in DNA synthesis and repair. This makes it a molecule of interest in the development of antineoplastic (anti-cancer) agents.

Synthesis of Fused Heterocyclic Systems

The aldehyde and amino groups can participate in cyclocondensation reactions to form fused ring systems. These scaffolds, such as imidazopyridines or pyrazolopyridines, are prevalent in many pharmacologically active molecules. The Vilsmeier-Haack reaction, a powerful formylation tool, is often used to create aldehyde precursors like this for building complex heterocyclic drugs.[13][14]

Formation of Schiff Bases

The carbaldehyde group readily reacts with primary amines to form Schiff bases (imines). This reaction can be used to link the 6-aminopyridine core to other pharmacophores or to generate ligands for coordination chemistry. Schiff bases derived from aminopyridines are themselves investigated for a range of biological activities.[3]

References

- 1. This compound | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. watson-int.com [watson-int.com]

- 9. This compound | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 10. 69879-22-7|this compound|BLD Pharm [bldpharm.com]

- 11. Combi-Blocks [combi-blocks.com]

- 12. 69879-22-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. Combi-Blocks [combi-blocks.com]

- 14. Combi-Blocks [combi-blocks.com]

An In-depth Technical Guide to the Chemical Synthesis of 6-Aminonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, also known as 6-amino-3-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, renders it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be broadly approached through three main strategies, each with its own set of advantages and challenges. These strategies include:

-

Reduction of a Nitrile Precursor: This is one of the most direct and widely cited methods, involving the reduction of a readily available cyanopyridine derivative.

-

Amination of a Halogenated Precursor: This approach leverages the substitution of a halogen atom on the pyridine ring with an amino group, a common strategy in heterocyclic chemistry.

-

Multi-step Synthesis from a Pyridine Derivative: This route involves a series of functional group transformations on a substituted pyridine core to introduce the required amino and aldehyde moieties.

The following sections will delve into the specifics of each of these synthetic pathways.

Synthesis Route 1: Reduction of 2-Amino-5-cyanopyridine

This method is a highly efficient and straightforward approach to this compound, utilizing the reduction of the nitrile group in 2-amino-5-cyanopyridine.

Experimental Protocol

Materials:

-

2-Amino-5-cyanopyridine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium sulfate solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask under an inert atmosphere, a solution of 2-amino-5-cyanopyridine (10 g, 83.95 mmol) in anhydrous tetrahydrofuran (150 mL) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (6.37 g, 167.90 mmol) is added slowly and portion-wise to the cooled solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred continuously at 0 °C for 1.5 hours.

-

Upon completion of the reaction, it is carefully quenched by the dropwise addition of a saturated sodium sulfate solution at 0 °C, followed by the addition of water (100 mL).

-

The resulting mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with saturated brine (1 x 30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography if necessary.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-cyanopyridine | [1] |

| Key Reagent | Lithium aluminum hydride | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Time | 1.5 hours | [1] |

| Reaction Temperature | 0 °C | [1] |

| Yield | 73.16% | [1] |

| Purity | >98% (typical) | |

| Analytical Data | LCMS (ESI) m/z [M+H]+: Theoretical 123, Measured 123 | [1] |

Synthesis Workflow

Synthesis Route 2: Amination of 6-Chloronicotinaldehyde

This synthetic pathway involves the nucleophilic aromatic substitution of a chlorine atom from 6-chloronicotinaldehyde with an amino group. This can be achieved through direct amination with ammonia or via a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical)

Materials:

-

6-Chloronicotinaldehyde

-

Ammonia (as a solution in a suitable solvent, e.g., 1,4-dioxane) or an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis)

-

For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide)

-

Anhydrous, inert solvent (e.g., toluene or 1,4-dioxane)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (Buchwald-Hartwig Amination):

-

To a dry Schlenk flask under an inert atmosphere, add 6-chloronicotinaldehyde (1 mmol), the palladium catalyst (e.g., 0.02 mmol Pd₂(dba)₃), and the ligand (e.g., 0.04 mmol Xantphos).

-

Add the anhydrous solvent (e.g., 10 mL toluene).

-

Add the amine source (e.g., benzophenone imine, 1.2 mmol) and the base (e.g., sodium tert-butoxide, 1.4 mmol).

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

If using an ammonia equivalent like benzophenone imine, the resulting imine is hydrolyzed with aqueous acid to yield the primary amine.

-

The crude product is purified by column chromatography.

Quantitative Data

| Parameter | Value (Estimated) |

| Starting Material | 6-Chloronicotinaldehyde |

| Key Reagents | Palladium catalyst, ligand, base, ammonia source |

| Solvent | Toluene or Dioxane |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 80-110 °C |

| Yield | 60-90% |

| Purity | >95% after chromatography |

Synthesis Workflow

Synthesis Route 3: Multi-step Synthesis from 2-Aminopyridine

This route involves the introduction of the aldehyde functionality onto the 2-aminopyridine backbone. A common approach is the Vilsmeier-Haack formylation, which is an electrophilic aromatic substitution reaction.

Experimental Protocol (Hypothetical)

Materials:

-

2-Aminopyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, anhydrous N,N-dimethylformamide is cooled in an ice bath.

-

Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled DMF, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

A solution of 2-aminopyridine (1 equivalent) in anhydrous dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The mixture is neutralized by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data

| Parameter | Value (Estimated) |

| Starting Material | 2-Aminopyridine |

| Key Reagents | Phosphorus oxychloride, N,N-Dimethylformamide |

| Solvent | Dichloromethane, DMF |

| Reaction Time | Several hours |

| Reaction Temperature | Reflux |

| Yield | Moderate (can vary significantly) |

| Purity | >95% after chromatography |

Synthesis Workflow

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with its own merits. The reduction of 2-amino-5-cyanopyridine stands out for its high yield and operational simplicity. The amination of 6-chloronicotinaldehyde offers a convergent approach, particularly amenable to modern cross-coupling methodologies. The multi-step synthesis from 2-aminopyridine, while potentially lower-yielding, provides a classic example of electrophilic aromatic substitution on a pyridine ring. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the necessary foundational information for scientists and professionals to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

6-Aminonicotinaldehyde as a Potential Ribonucleotide Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While 6-Aminonicotinaldehyde has been described as a potential ribonucleotide reductase inhibitor, publicly available scientific literature lacks specific quantitative data on its inhibitory activity (e.g., IC50 values) and detailed experimental protocols for its evaluation. This guide, therefore, provides a comprehensive overview of ribonucleotide reductase as a therapeutic target, general mechanisms of inhibition, and standard experimental protocols that would be employed to characterize a novel inhibitor like this compound.

Introduction to Ribonucleotide Reductase (RR)

Ribonucleotide reductase (RR) is a critical enzyme in all living organisms that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). This reaction is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2][3] The central role of RR in cell proliferation has made it a prime target for the development of anticancer therapies.[3]

The mammalian RR is a heterodimeric enzyme composed of two subunits:

-

RRM1 (α): The large subunit, which contains the catalytic site and two allosteric sites that regulate enzyme activity and substrate specificity.[1]

-

RRM2 (β): The small subunit, which houses a di-iron center and a stable tyrosyl free radical essential for the catalytic process.[1][2]

The expression of RR is tightly regulated and linked to the cell cycle, with its activity peaking during the S-phase to meet the demands of DNA synthesis.[2] Consequently, cancer cells, characterized by uncontrolled proliferation, often exhibit elevated levels of RR activity, making the enzyme an attractive target for therapeutic intervention.[3]

Mechanism of Ribonucleotide Reductase and Inhibition Strategies

The catalytic cycle of RR involves a complex free radical mechanism initiated by the tyrosyl radical in the RRM2 subunit. This radical is transferred over a long distance to the active site in the RRM1 subunit, where it initiates the reduction of the ribonucleotide substrate.

Inhibition of RR can be achieved through several mechanisms, broadly categorized as:

-

RRM1-targeted inhibitors: These are often nucleoside analogs that, once phosphorylated, bind to the catalytic or allosteric sites of the RRM1 subunit, leading to either competitive inhibition or allosteric inactivation.[2]

-

RRM2-targeted inhibitors: These compounds typically act by quenching the tyrosyl free radical or chelating the di-iron center in the RRM2 subunit, thereby preventing the initiation of the catalytic cycle.

-

Inhibitors of RRM1-RRM2 interaction: A newer class of inhibitors aims to disrupt the formation of the active holoenzyme complex by preventing the association of the RRM1 and RRM2 subunits.[4]

Given its chemical structure as a pyridine-based aldehyde, this compound could potentially act as an RR inhibitor by binding to the catalytic site of RRM1, possibly forming a Schiff base with a reactive amine residue, or by chelating the iron center in RRM2. However, without experimental evidence, its precise mechanism of action remains speculative.

Quantitative Data on Ribonucleotide Reductase Inhibitors

A crucial aspect of characterizing any enzyme inhibitor is the determination of its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below provides a general template for how such data would be presented for an RR inhibitor.

Table 1: Inhibitory Potency of Selected Ribonucleotide Reductase Inhibitors (Illustrative)

| Inhibitor | Target Subunit | IC50 (µM) | Cell Line | Reference |

| Hydroxyurea | RRM2 | 100 - 200 | Various | F. Tholander et al., 2016 |

| Gemcitabine (diphosphate) | RRM1 | 0.1 - 1 | Various | S.E. Huff et al., 2022 |

| Triapine | RRM2 | 0.1 - 5 | Various | J. Shao et al., 2006 |

| This compound | TBD | N/A | N/A | Data not available |

N/A: Not Available; TBD: To Be Determined

Experimental Protocols for Characterizing RR Inhibitors

The following sections detail standardized experimental protocols that would be necessary to evaluate this compound as a ribonucleotide reductase inhibitor.

Ribonucleotide Reductase Activity Assay

This assay measures the enzymatic conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide in the presence of a potential inhibitor.

Principle: The activity of RR is determined by quantifying the formation of a radiolabeled deoxyribonucleotide from a corresponding radiolabeled ribonucleotide substrate.

Materials:

-

Purified recombinant human RRM1 and RRM2 subunits

-

[³H]-CDP (or another radiolabeled NDP substrate)

-

ATP (as an allosteric activator)

-

Dithiothreitol (DTT) or another reducing agent

-

HEPES buffer (pH 7.6)

-

Magnesium chloride (MgCl₂)

-

This compound (or other test inhibitor)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and the purified RRM1 and RRM2 subunits.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate (e.g., [³H]-CDP).

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding cold TCA to precipitate macromolecules.

-

Separate the radiolabeled deoxyribonucleotide product from the unreacted ribonucleotide substrate (e.g., by chromatography or differential precipitation).

-

Quantify the amount of radioactivity in the product fraction using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cellular dNTP Pool Analysis

This experiment assesses the effect of the inhibitor on the intracellular concentrations of dNTPs, which is a direct downstream consequence of RR inhibition.

Principle: Inhibition of RR leads to a depletion of the cellular dNTP pools. This can be quantified using high-performance liquid chromatography (HPLC).

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

Methanol

-

Perchloric acid

-

Potassium hydroxide

-

HPLC system with a suitable column (e.g., anion exchange)

-

dNTP standards

Procedure:

-

Culture the chosen cancer cell line to a desired confluency.

-

Treat the cells with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24 hours).

-

Harvest the cells and extract the dNTPs using a cold methanol/water solution followed by precipitation with perchloric acid.

-

Neutralize the extracts with potassium hydroxide.

-

Separate and quantify the dNTPs in the extracts using HPLC by comparing the peak areas to those of known dNTP standards.

-

Analyze the changes in the concentrations of dATP, dCTP, dGTP, and dTTP in response to inhibitor treatment. A significant decrease in dNTP levels would be indicative of RR inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of ribonucleotide reductase has significant downstream effects on cellular processes, particularly those related to DNA synthesis and cell cycle progression.

Ribonucleotide Reductase Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 6-Aminonicotinaldehyde Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminonicotinaldehyde is a versatile bifunctional building block in organic synthesis, prized for its unique electronic properties and dual reactivity. This technical guide provides a preliminary investigation into the reactivity of its core functional groups—the aromatic amino group and the aldehyde. This document summarizes key chemical properties, explores its utility in significant synthetic transformations such as Schiff base formation and the Pictet-Spengler reaction, and delves into its application in the construction of diverse heterocyclic scaffolds through multicomponent reactions. Detailed experimental protocols for representative reactions are provided, and key reaction pathways are visualized to facilitate a deeper understanding of its synthetic potential.

Introduction

This compound, also known as 6-aminopyridine-3-carboxaldehyde, is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an aldehyde group.[1] This unique arrangement of a nucleophilic amino group and an electrophilic aldehyde moiety makes it a valuable intermediate for the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The pyridine nitrogen imparts distinct electronic properties to the ring, influencing the reactivity of both substituents. This guide aims to provide a detailed overview of the fundamental reactivity of this compound, supported by experimental data and procedural outlines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems and reaction conditions.

| Property | Value | Reference |

| CAS Number | 69879-22-7 | [1] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Melting Point | 161 °C | [1] |

| Boiling Point | 309.0 ± 27.0 °C (Predicted) | [1] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.78 ± 0.13 (Predicted) | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

Core Reactivity

The synthetic utility of this compound stems from the distinct and often complementary reactivity of its amino and aldehyde functionalities.

The Amino Group: Nucleophilic Reactivity

The exocyclic amino group at the 6-position of the pyridine ring is a key site for nucleophilic attack. It readily participates in condensation reactions with electrophiles such as aldehydes and ketones.

The reaction of the primary amino group of this compound with various aldehydes and ketones under acidic or base catalysis, or with heating, leads to the formation of imines, commonly known as Schiff bases. These compounds are pivotal intermediates in the synthesis of various bioactive molecules.

A general workflow for the synthesis of Schiff bases from this compound is depicted below.

References

In-Depth Technical Guide to 6-Aminonicotinaldehyde (CAS Number 69879-22-7)

For Researchers, Scientists, and Drug Development Professionals

Core Foundational Information

6-Aminonicotinaldehyde, with the Chemical Abstracts Service (CAS) number 69879-22-7, is an organic compound featuring a pyridine ring substituted with an amino group and a carboxaldehyde group.[1] Its strategic placement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis, particularly as an intermediate in the preparation of more complex bioactive molecules.[1][2] The presence of the amino and aldehyde moieties allows for a variety of chemical transformations, rendering it a versatile precursor for drug discovery programs.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings. The compound is typically a light yellow solid and should be stored under an inert atmosphere at 2-8°C to ensure its stability.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 69879-22-7 | [5] |

| Molecular Formula | C₆H₆N₂O | [5] |

| Molecular Weight | 122.12 g/mol | [5] |

| IUPAC Name | 6-aminopyridine-3-carbaldehyde | [5] |

| Synonyms | 6-Aminopyridine-3-carboxaldehyde, 2-Amino-5-formylpyridine | [5][6] |

| Appearance | Light yellow powder | [6] |

| Melting Point | 161°C | [7] |

| Boiling Point (Predicted) | 309.0 ± 27.0 °C | [7] |

| Density (Predicted) | 1.264 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 4.78 ± 0.13 | [7] |

| Storage Conditions | 2-8°C, under inert gas (nitrogen or argon) | [4] |

Spectroscopic and Computational Data

Computational and spectroscopic data provide further insight into the molecular characteristics of this compound, aiding in its identification and in the prediction of its chemical behavior.

Table 2: Spectroscopic and Computational Properties of this compound

| Property | Value | Reference(s) |

| SMILES | C1=CC(=NC=C1C=O)N | [5] |

| InChI | InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | [5] |

| Topological Polar Surface Area (TPSA) | 55.98 Ų | [9] |

| logP (Predicted) | 0.4763 | [9] |

| Hydrogen Bond Donors | 1 | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 1 | [9] |

Synthesis and Characterization

Synthetic Protocol

A general method for the synthesis of this compound involves the reduction of 2-amino-5-cyanopyridine.[7] The following protocol is a representative procedure based on this transformation.

Materials:

-

2-amino-5-cyanopyridine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium sulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add lithium aluminum hydride (2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1.5 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate at 0°C, followed by the addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.[7]

Characterization Workflow

A systematic workflow is essential for the confirmation of the identity and purity of the synthesized this compound.

References

- 1. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 69879-22-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. watson-int.com [watson-int.com]

- 7. This compound | 69879-22-7 [chemicalbook.com]

- 8. This compound | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 9. What are RNR inhibitors and how do they work? [synapse.patsnap.com]

The Pivotal Role of 6-Aminonicotinaldehyde in the Synthesis of Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, a versatile bifunctional pyridine derivative, has emerged as a crucial building block in the realm of heterocyclic chemistry. Its unique structure, featuring a reactive aldehyde group and a nucleophilic amino group on a pyridine scaffold, allows for a diverse array of chemical transformations. This strategic arrangement of functional groups makes it an ideal precursor for the construction of a wide variety of fused and unfused heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction pathways, experimental protocols, and the characterization of the resulting heterocyclic scaffolds.

Core Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the aldehyde carbonyl and the nucleophilicity of the ortho-amino group. This duality allows for a range of cyclization and condensation reactions, making it a valuable starting material for the synthesis of various nitrogen-containing heterocycles.

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic and efficient method for the construction of quinoline and naphthyridine ring systems. This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound serves as an ideal substrate for this reaction, leading to the formation of 1,6-naphthyridines, a class of compounds with diverse biological activities.[1][2][3]

The general mechanism proceeds through an initial aldol condensation between the enolate of the active methylene compound and the aldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring.[1]

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] This reaction is instrumental in the synthesis of a variety of substituted pyridines and fused pyridopyrimidines from this compound. The aldehyde group readily reacts with active methylene compounds such as malononitrile, ethyl cyanoacetate, and β-ketoesters, typically in the presence of a basic catalyst like piperidine or an ammonium salt.[5][6]

Multicomponent Reactions for Pyridine and Dihydropyridine Synthesis

This compound is an excellent component in multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyridine and dihydropyridine derivatives. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. A common MCR involves the condensation of an aldehyde, an active methylene compound, a β-dicarbonyl compound, and an ammonium source.[6]

Data Presentation: Synthesis of Heterocyclic Scaffolds from this compound Analogs

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via Multicomponent Reaction [6]

| Aldehyde | Ketone | Product | Catalyst | Time (min) | Yield (%) | m.p. (°C) |

| 3-Chlorobenzaldehyde | 3-Chloroacetophenone | 2-Amino-4,6-bis(3-chlorophenyl)nicotinonitrile | TBBDA | 25 | 93 | 170-173 |

| 4-Fluorobenzaldehyde | Acetophenone | 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile | TBBDA | 20 | 95 | 188-190 |

| 4-Methylbenzaldehyde | 4-Bromoacetophenone | 2-Amino-6-(4-bromophenyl)-4-p-tolylnicotinonitrile | TBBDA | 25 | 92 | 235-237 |

| 3-Nitrobenzaldehyde | 4-Chloroacetophenone | 2-Amino-6-(4-chlorophenyl)-4-(3-nitrophenyl)nicotinonitrile | TBBDA | 30 | 90 | 258-260 |

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Table 2: Synthesis of Fused Pyrido[2,3-d]pyrimidines [7]

| Reactant 1 | Reactant 2 | Product Structure | Yield (%) | m.p. (°C) |

| o-Aminonicotinonitrile derivative | Acyl Chloride | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 65 | >300 |

| o-Aminonicotinonitrile derivative | Isothiocyanate | 2-Amino-5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | Not specified | Not specified |

Experimental Protocols

The following are representative, detailed protocols for key synthetic transformations involving aromatic aldehydes, which can be adapted for this compound.

General Procedure for the One-Pot Synthesis of 2-Amino-3-cyanopyridines[6]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Substituted acetophenone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (2.5 mmol)

-

N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) (0.05 g)

Procedure:

-

A mixture of the aldehyde, substituted acetophenone, malononitrile, ammonium acetate, and TBBDA is heated under stirring at 100 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and acetone (10:4) as the eluent.

-

After completion of the reaction (typically within 20-30 minutes), the reaction mixture is cooled to room temperature.

-

The solid product is washed with water and then recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

-

The product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for Friedländer Annulation for Quinoline Synthesis[1]

Materials:

-

o-Aminoaryl aldehyde (e.g., this compound) (1 equiv)

-

Active methylene compound (e.g., ketone, β-ketoester) (1-1.2 equiv)

-

Catalyst (acidic or basic, e.g., p-toluenesulfonic acid, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

The o-aminoaryl aldehyde and the active methylene compound are dissolved in the chosen solvent (if any) in a round-bottom flask.

-

The catalyst is added to the mixture.

-

The reaction mixture is heated to reflux or stirred at a specified temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography or recrystallization to yield the pure quinoline derivative.

-

Characterization is performed using spectroscopic methods (NMR, MS, IR) and melting point analysis.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways involving this compound and its analogs.

Caption: Friedländer synthesis of 1,6-naphthyridines.

Caption: One-pot synthesis of 2-amino-3-cyanopyridines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of a reactive aldehyde and a nucleophilic amino group on a pyridine ring enables access to important scaffolds such as quinolines, naphthyridines, pyridopyrimidines, and highly substituted pyridines. The synthetic routes, including the Friedländer annulation, Knoevenagel condensation, and multicomponent reactions, offer efficient and modular approaches for the construction of these complex molecules. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic compounds with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this important precursor.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedlaender Synthesis [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminonicotinaldehyde and its Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde, a pyridine derivative featuring both an amino and an aldehyde functional group, serves as a versatile scaffold in medicinal chemistry. Its unique structural characteristics allow for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Derivatives of this compound have been explored for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by experimental protocols and quantitative data.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives often involves multi-step reactions, leveraging the reactivity of the pyridine ring and its substituents.

General Synthesis of this compound

One common route to this compound involves the reduction of a suitable precursor, such as 2-amino-5-cyanopyridine.

Experimental Protocol: Synthesis of 2-amino-5-formylpyridine (this compound) from 2-amino-5-cyanopyridine [1]

-

Dissolution: Dissolve 2-amino-5-cyanopyridine (10 g, 83.95 mmol) in 150 mL of tetrahydrofuran (THF) in a reaction vessel.

-

Reduction: Cool the solution to 0°C and slowly add lithium aluminum hydride (LAH) (6.37 g, 167.90 mmol).

-

Reaction: Stir the mixture at 0°C for 1.5 hours.

-

Quenching: Quench the reaction by the dropwise addition of a saturated sodium sulfate solution at 0°C.

-

Extraction: Add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Analysis: The final product, 2-amino-5-formylpyridine, can be characterized by LCMS.[1]

Synthesis of Schiff Base Derivatives

The aldehyde group of this compound is a key functional handle for creating a variety of derivatives, including Schiff bases. These are typically formed through the condensation reaction with primary amines.

Experimental Protocol: General Synthesis of Schiff Base Derivatives

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.

-

Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

-

Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Reflux the mixture for several hours.

-

Isolation: Cool the reaction mixture to allow the Schiff base product to precipitate. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The biological activity is often attributed to the aminopyridine core, which is a feature in many bioactive molecules.

Anticancer Activity

The aminopyridine scaffold is present in a number of anticancer agents. While specific data for this compound derivatives is still emerging, related compounds have demonstrated significant cytotoxic effects.

Thiosemicarbazone Derivatives: Thiosemicarbazones derived from pyridine-2-carboxaldehyde, which are structurally similar to derivatives of this compound, have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and a well-established target in cancer therapy.

Quantitative Data: Ribonucleotide Reductase Inhibition

| Compound | IC50 (µM) for Ribonucleotide Reductase Inhibition |

| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 |

| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 |

| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicmicarbazone | 1.4 |

Experimental Protocol: Ribonucleotide Reductase Inhibition Assay

A common method to assess ribonucleotide reductase activity is to measure the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme (ribonucleotide reductase), the test compound (this compound derivative) at various concentrations, a buffer, and cofactors.

-

Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [3H]CDP).

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separation: Separate the deoxyribonucleotide product from the ribonucleotide substrate using chromatography (e.g., HPLC).

-

Quantification: Quantify the amount of radiolabeled deoxyribonucleotide product using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

ERK1/2 Signaling Pathway: Structurally related aminopyridines have been suggested to modulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.

Antimicrobial Activity

Schiff bases are a well-known class of compounds with a broad spectrum of antimicrobial activities. The imine group (-C=N-) is considered crucial for their biological effects. Metal complexes of Schiff bases derived from this compound are also being investigated as potential antimicrobial agents, as coordination with metal ions can enhance their activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilutions: Prepare serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated potential as anticancer and antimicrobial agents. The synthetic accessibility of this core structure allows for the creation of large libraries of compounds for screening and optimization. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential and elucidate their mechanisms of action. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

Unveiling the Bioactive Potential of 6-Aminonicotinaldehyde: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with both an amino and an aldehyde functional group.[1] As a derivative of the aminopyridine class of molecules, it holds potential for a diverse range of biological activities. Structurally related aminopyridines have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, outlines detailed experimental protocols for its investigation, and presents hypothetical data to serve as a framework for future research. Due to the limited published data specifically on this compound, this guide draws upon the activities of structurally similar compounds to propose a roadmap for its systematic biological evaluation.

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound is largely inferred from its structural relatives and a few key findings. The presence of the aminopyridine core is a strong indicator of potential therapeutic relevance.

Enzyme Inhibition

One of the most direct indications of this compound's biological activity is its classification as a potential ribonucleotide reductase inhibitor.[3] Ribonucleotide reductase is a critical enzyme in the DNA synthesis pathway, making it a key target for anticancer therapies. The aldehyde functional group can readily react with nucleophiles, such as cysteine residues, often found in the active sites of enzymes, leading to reversible or irreversible inhibition.

Anticancer Activity

Building on its potential as a ribonucleotide reductase inhibitor, this compound is a candidate for investigation as an anticancer agent. The antiproliferative effects of related nicotinaldehyde-based compounds have been evaluated against various cancer cell lines, including lung adenocarcinoma (A549), human breast cancer (MCF7), and human epithelial cervical cancer (HeLa).

Antimicrobial Activity

The aminopyridine scaffold is present in numerous compounds with demonstrated antimicrobial properties. Therefore, this compound warrants screening for activity against a panel of pathogenic bacteria and fungi.

Modulation of Signaling Pathways

Structurally analogous aminopyridines have been shown to influence intracellular signaling cascades. For instance, 4-aminopyridine can modulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2] A potential mechanism of action for this compound could involve the modulation of this or other related kinase pathways.[2]

Quantitative Data Summary

To facilitate the systematic evaluation of this compound, the following tables present hypothetical quantitative data that could be generated through the experimental protocols outlined in this guide.

| Table 1: Hypothetical In Vitro Anticancer Activity of this compound | |||

| Cell Line | Assay Type | Endpoint | Hypothetical Value (µM) |

| A549 (Lung Carcinoma) | MTT Assay | IC50 | 15.2 |

| MCF7 (Breast Cancer) | MTT Assay | IC50 | 22.8 |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 18.5 |

| HCT116 (Colon Cancer) | MTT Assay | IC50 | 25.1 |

| Table 2: Hypothetical Antimicrobial Activity of this compound | ||

| Organism | Assay Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 32 |

| Escherichia coli | Broth Microdilution | 64 |

| Candida albicans | Broth Microdilution | 16 |

| Table 3: Hypothetical Enzyme Inhibition by this compound | ||

| Enzyme | Assay Type | Hypothetical IC50 (µM) |

| Ribonucleotide Reductase | Cell-Free Assay | 8.9 |

| α-glucosidase | Colorimetric Assay | 45.3 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

MTT Assay for Cytotoxicity

This protocol is used to assess the in vitro cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture: Culture cancer cell lines (e.g., A549, MCF7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in culture media to achieve a range of final concentrations. Add the dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Serially dilute this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Ribonucleotide Reductase Inhibition Assay (Cell-Free)

This protocol outlines a general approach to assess the direct inhibitory effect of this compound on ribonucleotide reductase.

-

Enzyme and Substrate Preparation: Obtain purified recombinant ribonucleotide reductase and its substrate, cytidine 5'-diphosphate (CDP).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrate, and necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature for a specific time.

-

Detection of Product: Quantify the formation of the product, deoxycytidine 5'-diphosphate (dCDP), using a suitable method such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of the compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms and experimental approaches related to this compound, the following diagrams are provided.

Caption: Potential modulation of the ERK1/2 signaling pathway by this compound.

Caption: A proposed workflow for the biological screening of this compound.

Conclusion

While direct biological data for this compound is currently sparse, its chemical structure strongly suggests a range of potential therapeutic applications. As a member of the aminopyridine family and a potential ribonucleotide reductase inhibitor, it represents a promising starting point for drug discovery efforts in oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this technical guide are intended to facilitate a systematic and thorough investigation into the biological activities of this intriguing molecule. Further research is essential to fully elucidate its mechanisms of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Aminonicotinaldehyde from 2-amino-5-cyanopyridine

Introduction

6-Aminonicotinaldehyde is a valuable intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its utility as a building block is prominent in the development of novel pharmaceutical agents, including antiviral and antitumor compounds. This document provides a detailed protocol for the synthesis of this compound via the selective reduction of the nitrile group of 2-amino-5-cyanopyridine. The method of choice is the low-temperature reduction using diisobutylaluminium hydride (DIBAL-H), a bulky reducing agent renowned for its ability to convert nitriles to aldehydes with high chemoselectivity and yield, while avoiding over-reduction to the primary amine.[1][2][3][4]

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile functional group of 2-amino-5-cyanopyridine to an aldehyde using DIBAL-H, followed by an aqueous workup to hydrolyze the intermediate imine.

Data Presentation

The following table summarizes the key reactants, reagents, and product information, along with typical reaction parameters for the synthesis of this compound.

| Identifier | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity |

| 1 | 2-amino-5-cyanopyridine | C₆H₅N₃ | 119.12 | Starting Material | 1.0 equiv |

| 2 | Diisobutylaluminium Hydride (DIBAL-H) | C₈H₁₉Al | 142.22 | Reducing Agent | 1.1 - 1.5 equiv |

| 3 | This compound | C₆H₆N₂O | 122.12 | Product | - |

| - | Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | 0.2 - 0.5 M |

| - | Methanol | CH₃OH | 32.04 | Quenching Agent | As needed |

| - | Saturated Rochelle's Salt Solution | KNaC₄H₄O₆ | 282.22 | Workup Reagent | As needed |

| - | Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | As needed |

Experimental Protocols

This section details the experimental procedure for the synthesis of this compound from 2-amino-5-cyanopyridine.

Materials and Equipment:

-

2-amino-5-cyanopyridine

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stir bar and stirrer

-

Thermometer

-

Nitrogen inlet and bubbler

-

Dropping funnel

-

Dry ice/acetone bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for flash column chromatography or recrystallization[6]

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 2-amino-5-cyanopyridine (1.0 equiv).

-

Dissolve the starting material in anhydrous dichloromethane to a concentration of 0.2-0.5 M.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.[1]

-

-

Addition of DIBAL-H:

-

Reaction Monitoring:

-

After the addition of DIBAL-H is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours.[1]

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

-

Reaction Quenching:

-

Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[1]

-

After the quenching is complete, remove the dry ice/acetone bath and allow the mixture to warm to room temperature.

-

-

Aqueous Workup:

-

Perform an aqueous workup by adding a saturated solution of Rochelle's salt.[5] Vigorous stirring may be necessary to break up any gelatinous aluminum salts that form.

-

If a persistent precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.[1]

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two to three times with ethyl acetate.[1]

-

-

Isolation of Crude Product:

-

Combine all the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. benchchem.com [benchchem.com]

Synthesis of 6-Aminonicotinaldehyde: An Application Note and Detailed Protocol

For Immediate Release

This document provides a comprehensive guide for the synthesis of 6-aminonicotinaldehyde, a pivotal intermediate in the development of novel therapeutics and functional materials. The presented protocol is tailored for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development. This procedure is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Chemical Properties and Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 6-Chloronicotinaldehyde (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₄ClNO | C₆H₆N₂O |

| Molecular Weight | 141.56 g/mol | 122.12 g/mol [1][2] |

| CAS Number | 23100-12-1 | 69879-22-7[1][2] |

| Appearance | White to off-white solid | Light yellow to yellow solid[1][3][4] |

| Melting Point | 77-81 °C | 161 °C[1][3] |

| Boiling Point | Not available | 309.0±27.0 °C (Predicted)[1][3] |

| Density | Not available | 1.264±0.06 g/cm³ (Predicted)[1][3] |

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol details the synthesis of this compound from 6-chloronicotinaldehyde using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

Materials and Equipment

-

Reagents:

-

6-Chloronicotinaldehyde (1.0 eq)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.02 eq)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Argon or Nitrogen)

-

Syringes for liquid transfer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Procedure

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon, combine 6-chloronicotinaldehyde (1.0 eq), RuPhos (0.02 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.01 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via a syringe. Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

-

Reagent Addition: Slowly add the lithium bis(trimethylsilyl)amide (LiHMDS) solution (2.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a light yellow to yellow solid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Underlying Signaling Pathway/Reaction Mechanism

The synthesis proceeds via the Buchwald-Hartwig amination catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes: 6-Aminonicotinaldehyde in the Synthesis of a c-Met Kinase Inhibitor

Abstract